molecular formula C24H22N4O2S B10904091 N-(naphthalen-1-yl)-2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(naphthalen-1-yl)-2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B10904091
M. Wt: 430.5 g/mol
InChI Key: PGPPCMHVQZQPGL-UHFFFAOYSA-N
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Description

2-{[4-ALLYL-5-(PHENOXYMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-(1-NAPHTHYL)ACETAMIDE is a complex organic compound that features a triazole ring, a naphthyl group, and a phenoxymethyl group

Preparation Methods

The synthesis of 2-{[4-ALLYL-5-(PHENOXYMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-(1-NAPHTHYL)ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the triazole ring through cyclization reactions, followed by the introduction of the allyl, phenoxymethyl, and naphthyl groups through substitution reactions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The phenoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkoxides. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-{[4-ALLYL-5-(PHENOXYMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-(1-NAPHTHYL)ACETAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and the naphthyl group may play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds include other triazole derivatives and naphthyl-containing molecules. Compared to these compounds, 2-{[4-ALLYL-5-(PHENOXYMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-(1-NAPHTHYL)ACETAMIDE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Some similar compounds include:

Properties

Molecular Formula

C24H22N4O2S

Molecular Weight

430.5 g/mol

IUPAC Name

N-naphthalen-1-yl-2-[[5-(phenoxymethyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C24H22N4O2S/c1-2-15-28-22(16-30-19-11-4-3-5-12-19)26-27-24(28)31-17-23(29)25-21-14-8-10-18-9-6-7-13-20(18)21/h2-14H,1,15-17H2,(H,25,29)

InChI Key

PGPPCMHVQZQPGL-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)NC2=CC=CC3=CC=CC=C32)COC4=CC=CC=C4

Origin of Product

United States

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